molecular formula C17H14N2O B11853740 1-Benzyl-7-methoxy-1H-indole-3-carbonitrile

1-Benzyl-7-methoxy-1H-indole-3-carbonitrile

Cat. No.: B11853740
M. Wt: 262.30 g/mol
InChI Key: CIFBDJKHEZVJFX-UHFFFAOYSA-N
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Description

1-Benzyl-7-methoxy-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group at the first position, a methoxy group at the seventh position, and a carbonitrile group at the third position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methoxy-1H-indole-3-carbonitrile can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this specific compound, the starting materials would include 7-methoxyindole and benzyl cyanide. The reaction typically requires refluxing in an appropriate solvent such as methanol or ethanol with an acid catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-7-methoxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-7-methoxy-1H-indole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-7-methoxy-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific biological context and require further research .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-7-methoxy-1H-indole-3-carbonitrile is unique due to the presence of both benzyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a therapeutic agent or chemical intermediate .

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

1-benzyl-7-methoxyindole-3-carbonitrile

InChI

InChI=1S/C17H14N2O/c1-20-16-9-5-8-15-14(10-18)12-19(17(15)16)11-13-6-3-2-4-7-13/h2-9,12H,11H2,1H3

InChI Key

CIFBDJKHEZVJFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2C#N)CC3=CC=CC=C3

Origin of Product

United States

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